![molecular formula C16H18BrN3O2S B2524836 (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705742-69-3](/img/structure/B2524836.png)
(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18BrN3O2S and its molecular weight is 396.3. The purity is usually 95%.
BenchChem offers high-quality (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : Some derivatives of the compound have been synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. For instance, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and found compounds with significant antimicrobial properties (Mallesha & Mohana, 2014).
Antitubercular and Anticancer Activity
- Antitubercular and Anticancer Potential : Research has also focused on evaluating the antitubercular and anticancer activities of related compounds. Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones and found some derivatives with minimum inhibitory concentration (MIC) values comparable to standard drugs against Mycobacterium tuberculosis (Bisht et al., 2010).
Synthesis and Characterization
- Novel Synthesis Methods : Zheng Rui (2010) and others have developed novel synthesis methods for related compounds, emphasizing the accessibility of starting materials and reasonable yield, thus potentially facilitating the synthesis of the target compound for various applications (Zheng Rui, 2010).
Molecular Interaction and Structure Analysis
- Molecular Docking Studies : Katariya et al. (2021) explored the anticancer and antimicrobial potential of novel heterocyclic compounds through molecular docking studies, suggesting the use of related compounds in designing drugs to overcome microbial resistance (Katariya et al., 2021).
Mechanism of Action
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structural features can interact with their targets through various non-covalent interactions, leading to changes in the target’s function .
Biochemical pathways
Compounds with 1,2,4-oxadiazole rings have been found to have diverse biological activities, suggesting they may affect multiple pathways .
Result of action
Compounds with similar structural features have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHNMEIAFOUNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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